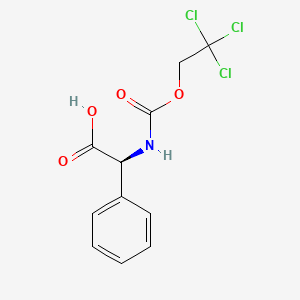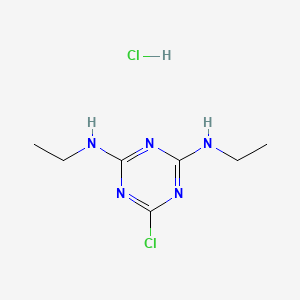
3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-imidazol-1-yl)-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-imidazol-1-yl)-4-methyl- is a complex organic compound that features a pentanone backbone with various functional groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-imidazol-1-yl)-4-methyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: Combining an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone.
Halogenation: Introducing chlorine atoms into the aromatic ring using reagents like chlorine gas or N-chlorosuccinimide.
Imidazole Formation: Synthesizing the imidazole ring through cyclization reactions involving diamines and aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Amines, thiols.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural features.
Medicine
Pharmaceuticals: Potential use in the development of drugs targeting specific biological pathways.
Industry
Materials Science: Possible applications in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-imidazol-1-yl)-4-methyl- would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pentanone: A simpler ketone with fewer functional groups.
2,4-Dichlorophenol: Contains the dichlorophenyl group but lacks the ketone and imidazole functionalities.
Imidazole: A basic structure that is part of the compound’s backbone.
Uniqueness
3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-imidazol-1-yl)-4-methyl- is unique due to its combination of functional groups, which may confer specific chemical reactivity and biological activity not found in simpler compounds.
Propriétés
Numéro CAS |
107659-24-5 |
|---|---|
Formule moléculaire |
C15H16Cl2N2O2 |
Poids moléculaire |
327.2 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenyl)-2-hydroxy-1-imidazol-1-yl-4-methylpentan-3-one |
InChI |
InChI=1S/C15H16Cl2N2O2/c1-10(2)14(20)15(21,8-19-6-5-18-9-19)12-4-3-11(16)7-13(12)17/h3-7,9-10,21H,8H2,1-2H3 |
Clé InChI |
WZBSGTBOTMKCDR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)C(CN1C=CN=C1)(C2=C(C=C(C=C2)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-tert-butylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12689332.png)










